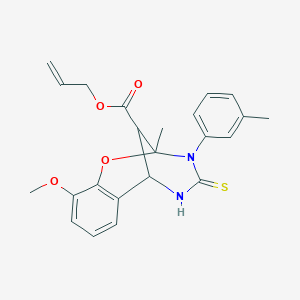![molecular formula C19H23N2O2S+ B11221579 1-(4-Ethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11221579.png)
1-(4-Ethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound features a unique structure with an ethoxyphenyl group, a hydroxy group, and a thienyl group attached to a hexahydroimidazo[1,2-a]pyridinium core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the alkylation of 1-R-1,3-diazoles with unsaturated γ-bromo ketone derivatives, followed by cyclization of the resulting quaternary azolium salts in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
Applications De Recherche Scientifique
1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for research in pharmacology and biochemistry.
Medicine: It may be investigated for its therapeutic potential, including its effects on various biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-ETHOXYPHENYL)-2-HO-1-PHENYL-2,3-DIHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM
- 2-(4-ETHOXYPHENYL)-5-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE
Uniqueness
1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM is unique due to its specific combination of functional groups and its hexahydroimidazo[1,2-a]pyridinium core. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C19H23N2O2S+ |
|---|---|
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)-3-thiophen-2-yl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C19H23N2O2S/c1-2-23-16-10-8-15(9-11-16)20-14-19(22,17-6-5-13-24-17)21-12-4-3-7-18(20)21/h5-6,8-11,13,22H,2-4,7,12,14H2,1H3/q+1 |
Clé InChI |
YVMXOIFUYWVMFN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=CS4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221501.png)
![7-(4-Bromophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221504.png)

![4-bromo-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11221516.png)
![Dimethyl 4-[3-(benzyloxy)phenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11221519.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11221526.png)
![butyl 4-(2H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B11221562.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11221566.png)
![N-(3-chlorobenzyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221581.png)
![ethyl 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B11221584.png)
![N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-methylpropanamide](/img/structure/B11221591.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11221597.png)

